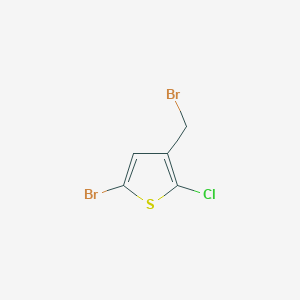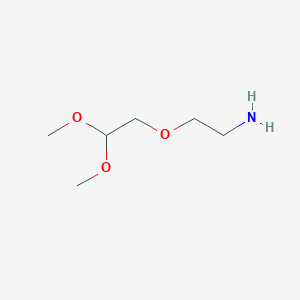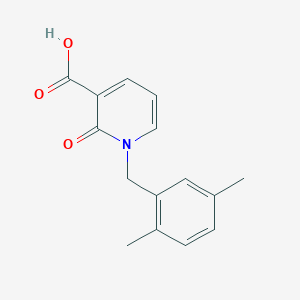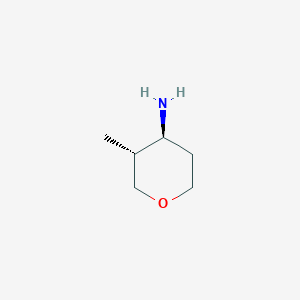![molecular formula C8H6FNO2 B1442009 8-氟-2H-苯并[B][1,4]噁嗪-3(4H)-酮 CAS No. 560082-51-1](/img/structure/B1442009.png)
8-氟-2H-苯并[B][1,4]噁嗪-3(4H)-酮
描述
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物已被评估其在对抗微生物感染方面的潜力。它表现出显著的抗菌活性和中等抗真菌活性。 这些特性使其成为开发新型抗菌剂的候选者,尤其是在抗生素耐药性日益成为关注焦点的时候 .
分子对接研究
已进行分子对接研究以了解该化合物与各种蛋白质的相互作用。例如,已对来自大肠杆菌和白色念珠菌的氧化还原酶的晶体结构进行对接研究。 这些研究对于药物设计和开发至关重要,可提供对潜在药物的结合亲和力和抑制效力的见解 .
组蛋白脱乙酰酶抑制
该化合物已被用于创建靶向组蛋白脱乙酰酶 (HDAC) 的衍生物。HDAC 抑制剂是癌症治疗中有希望的治疗剂,因为它们可以诱导癌细胞的细胞周期停滞和凋亡。 8-氟-2H-苯并[B][1,4]噁嗪-3(4H)-酮的衍生物在抑制 HDAC 方面表现出良好的活性,这在其抗癌活性中起着至关重要的作用 .
抗癌活性
除了 HDAC 抑制外,该化合物还针对各种人类癌细胞系进行了测试,包括结肠癌、前列腺癌和肺癌。 细胞毒性和抗癌试验已取得可喜的结果,表明其有可能作为开发新型抗癌药物的基底结构 .
细胞周期和凋亡影响
该化合物对细胞周期和凋亡的影响已被研究,特别是在结肠癌细胞系中。 这些研究对于了解该化合物如何诱导细胞死亡至关重要,并且可能导致靶向癌症疗法的开发 .
药物化学中的支架
该化合物所属的 1,3,4-噁二唑支架已显示出广泛的生物学特性。 它已被用作开发具有各种药理作用的药物的平台,例如杀菌、杀真菌、杀虫、止痛、抗癌、抗 HIV 和中枢神经抑制活性 .
作用机制
Benzoxazines
are a class of heterocyclic organic compounds . They have been studied for their potential applications in various fields due to their unique properties. Here’s some general information about benzoxazines:
Target of Action
For example, some benzoxazines have been studied for their antiproliferative activity against certain cancer cell lines .
Mode of Action
The mode of action of benzoxazines can vary depending on their specific chemical structure and the biological target they interact with. Some benzoxazines have been shown to undergo a tandem reaction with other compounds, resulting in the formation of new compounds .
Biochemical Pathways
Benzoxazines in general can participate in various chemical reactions and may affect different biochemical pathways depending on their specific structure and the biological system they interact with .
Result of Action
Some benzoxazines have been studied for their potential antiproliferative effects against certain cancer cell lines .
生化分析
Biochemical Properties
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .
Cellular Effects
The effects of 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in altered cell signaling and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and overall metabolic activity. These interactions highlight the compound’s potential impact on metabolic health and disease .
Transport and Distribution
The transport and distribution of 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one within cells and tissues are essential for understanding its biochemical effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. These transport mechanisms influence the compound’s localization and its overall efficacy .
Subcellular Localization
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one exhibits specific subcellular localization, which affects its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
属性
IUPAC Name |
8-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPZILXGOFOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)


![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)



![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)


